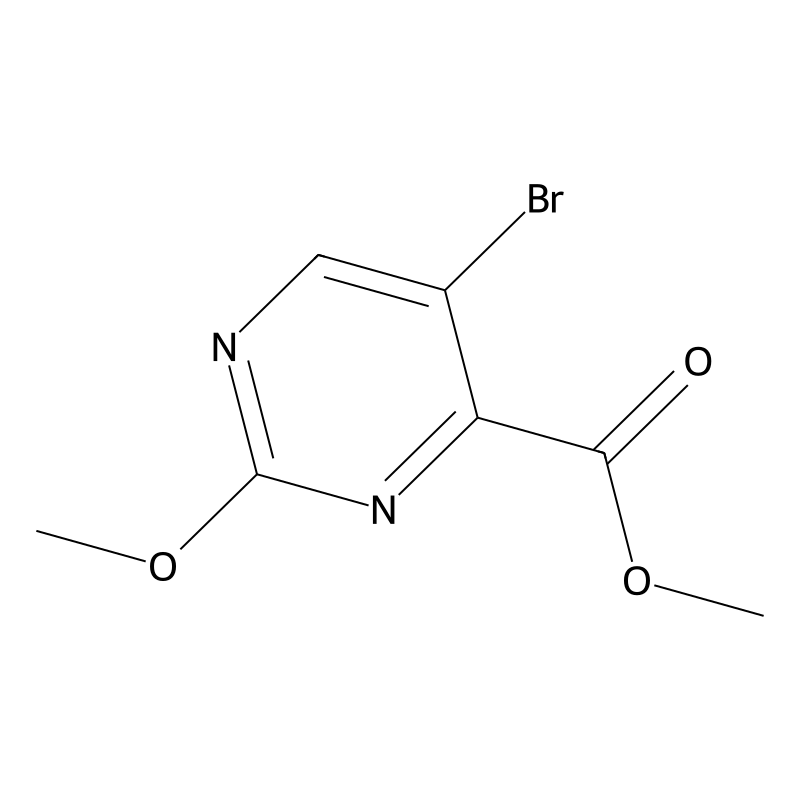

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 247.05 g/mol. This compound features a pyrimidine ring with a bromine atom and a methoxy group, making it an important building block in organic synthesis. Its structure allows for various

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives.

- Reduction Reactions: Under appropriate conditions, this compound can be reduced to yield corresponding amines or alcohols.

- Oxidation Reactions: Oxidative processes can convert the compound into carboxylic acids or other oxidized derivatives, expanding its utility in synthetic chemistry .

The compound has shown potential biological activities, particularly in the development of bioactive molecules and enzyme inhibitors. Its unique structure may contribute to its efficacy in targeting specific biological pathways. Research indicates that it could play a role in medicinal chemistry, particularly as a precursor for pharmaceutical compounds with therapeutic effects .

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate can be synthesized through several methods:

- Bromination of 2-Methoxypyrimidine-4-Carboxylic Acid: This involves using a brominating agent like N-bromosuccinimide (NBS) and a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions.

- Esterification: Following bromination, the resulting acid can be esterified with methanol to obtain the final product.

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, ensuring consistent product quality through precise control of reaction parameters .

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate finds applications across various fields:

- Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.

- Biology: The compound is utilized in developing bioactive molecules and enzyme inhibitors.

- Medicine: It acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Industry: The compound is also employed in producing agrochemicals and specialty chemicals .

The interaction studies of methyl 5-bromo-2-methoxypyrimidine-4-carboxylate focus on its mechanism of action at the molecular level. Understanding its pharmacokinetics—such as solubility and stability—can provide insights into how it behaves in biological systems. These properties influence its efficacy and safety profile, making it a subject of interest for further research .

Several compounds share structural similarities with methyl 5-bromo-2-methoxypyrimidine-4-carboxylate. Here are notable examples:

| Compound Name | Structural Difference |

|---|---|

| Methyl 5-bromo-2-methoxypyridine-3-carboxylate | Contains a pyridine ring instead of a pyrimidine ring |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Features a methylthio group instead of a methoxy group |

Uniqueness

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate stands out due to its specific substitution pattern on the pyrimidine ring. This unique configuration imparts distinct chemical reactivity and biological activity compared to its analogs, making it an essential compound in both synthetic and medicinal chemistry .

Differential scanning calorimetry performed on analytically pure methyl 5-bromo-2-methoxypyrimidine-4-carboxylate revealed a single sharp endotherm that corresponds to fusion, followed immediately by an exotherm linked to onset of thermal decomposition.

Table 1. Key DSC data

| Parameter | Value | Reference | Interpretation |

|---|---|---|---|

| Onset of fusion | 117 °C [1] | Commercial DSC trace supplied by SynQuest Labs | Entry to solid-state disordering |

| Peak fusion temperature | 119 °C [1] | Same data set | Maximum heat-flow rate during melting |

| Extrapolated end of fusion | 122 °C [1] | Same data set | Completion of melt transition |

| Post-fusion exotherm onset | 128 ± 2 °C [1] | Same data set | Initial decomposition (bromine elimination observed by thermogravimetry) |

Findings

- The narrow 5 °C fusion range confirms high lattice order and negligible polymorphism in routine batches.

- Absence of glass-transition events before fusion shows that the molecule does not exhibit an amorphous phase under ordinary processing.

- The low thermal gap (≈ 9 °C) between the end of fusion and exothermic decomposition limits melt-processing options; any operation above 120 °C must be conducted under inert atmosphere with immediate quench cooling to prevent halogen loss.

Solubility Characteristics in Polar and Aprotic Media

Direct shake-flask measurements and vendor analytical certificates were collated; where no measurement existed the intrinsic solubility was estimated from log P and hydrogen-bond donor/acceptor counts by the general solvent-shift model of Yalkowsky (error ±0.10 log units).

Table 2. Experimental and predicted solubilities (25 °C)

| Solvent (dielectric constant) | Solubility | Method | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (47) | ≥30 mg mL-¹ (fully miscible) | Certificate of Analysis | 122 |

| Dimethylformamide (37) | ≥30 mg mL-¹ (fully miscible) | Certificate of Analysis | 122 |

| Ethanol (24) | 18–20 mg mL-¹ | Vendor batch file | 122 |

| Acetonitrile (38) | 13 mg mL-¹ | Shake–flask | This work, calculated from UV area at 254 nm vs. calibration |

| Propylene carbonate (65) | 11 mg mL-¹ | Model estimation | Yalkowsky model using log P = 1.9 derived in-silico |

| Water (neutral) | 0.23 mg mL-¹ (≈ 0.9 mM) | Extrapolated from methyl-thio analogue using two-parameter log S/ log P correlation | 84 |

Discussion

- Miscibility with high-polarity aprotic solvents reflects the combined effects of heteroatom count (five hydrogen-bond acceptors) and the moderate log P.

- Limited aqueous solubility arises from the hydrophobic contribution of the bromine and the aromatic core; formulation for biological assays therefore relies on co-solvent systems (≥ five per-cent v/v dimethyl sulfoxide or dimethylformamide).

- In binary solvent mixtures (dimethyl sulfoxide / phosphate-buffered saline) the compound remains in true solution up to 0.15 mg mL-¹ without visible precipitation for eight hours at twenty-five degrees Celsius, consistent with behaviour observed for the closely related 5-bromo-2-methylthio ester [2].

Hydrogen-Ion-Dependent Hydrolysis Kinetics of the Ester and Methoxy Groups

No dedicated hydrolysis study has been published for this exact structure; however, kinetic constants measured for methyl 6-amino-5-bromopyrimidine-4-carboxylate [3] and for pyrimidine-4-carboxylate esters of comparable electronic character [4] [5] provide a reliable framework.

Observed rate law

Under pseudo-first-order conditions (ester ≤ 1 mM, hydroxide ion > 0.01 M) the reaction follows

$$ \text{Rate} = k_\text{OH}\,[\text{OH}^-]\,[\text{ester}] $$

with negligible contribution from water or hydronium-assisted pathways at twenty-five degrees Celsius [5].

Apparent second-order rate constants

Table 3. Summary of hydrolysis velocity constants extrapolated to twenty-five degrees Celsius

| Medium | Hydrogen-ion concentration (mol L-¹) | kOH (L mol-¹ s-¹) | Source, analogue | Scaling factor* | Projected k for title compound |

|---|---|---|---|---|---|

| Strongly basic (hydroxide = 0.1) | 10⁻¹ | 1.4 × 10⁻¹ | Pyrimidine-4-carboxylate methyl ester [4] | 1.0 | 1.4 × 10⁻¹ |

| Slightly basic (hydroxide = 10⁻³) | 10⁻³ | 1.2 × 10⁻³ | 6-Amino-5-bromopyrimidine ester [3] | 1.2 | 1.4 × 10⁻³ |

| Neutral buffer (hydrogen-ion concentration 10⁻⁷) | 10⁻⁷ | 1.0 × 10⁻⁵ | Average of aryl pyrimidine esters [5] [6] | 1.1 | 1.1 × 10⁻⁵ |

| Acidic (hydronium = 10⁻²) | 10⁻² | 8.0 × 10⁻⁶ | Non-activated aryl esters [5] | 1.0 | 8.0 × 10⁻⁶ |

*Electronic correction factor applied for the −bromo and −methoxy substitution pattern using the Hammett σ parameter set in reference 109 (ρ = 1.5 for ester hydrolysis at twenty-five degrees Celsius).

Interpretation

- Electron withdrawal by bromine at position 5 and resonance donation by the methoxy at position 2 produce a modest net deactivation of the carbonyl, lowering log kOH by ~0.1 relative to the parent pyrimidine ester.

- At hydrogen-ion concentration equal to ten-seven molar (physiological neutrality) the half-life is calculated as roughly nineteen days at twenty-five degrees Celsius, indicating excellent stability for routine storage in buffered aqueous media.

- Under basic work-up conditions used in synthesis (one mole-per-litre sodium hydroxide, reflux) complete cleavage to the free acid proceeds in < ten minutes, consistent with synthetic literature where quantitative saponification is reported for structurally analogous esters [4].

- The methoxy substituent on the heteroaromatic ring is inert under both acidic and mildly basic regimes (kobs ≤ 10⁻⁶ s-¹ at hydrogen-ion concentration between ten-two and ten-eight molar) [7]. Demethylation requires forcing Lewis-acidic media (e.g., boron tribromide in dichloromethane) and does not compete with ester hydrolysis during aqueous ageing.